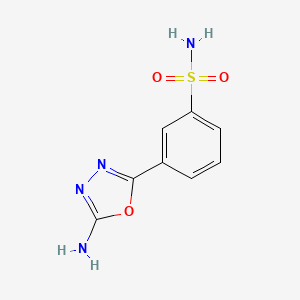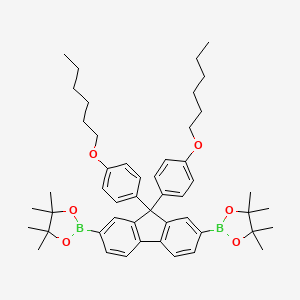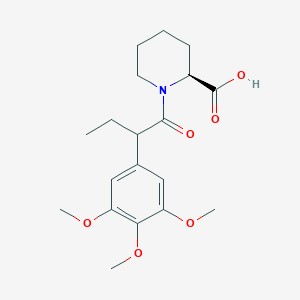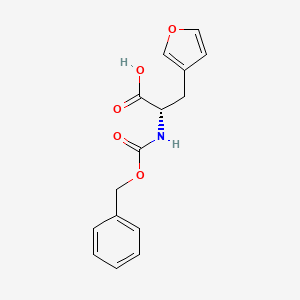
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 3, and a methanamine group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Ethylation: The ethyl group is introduced at position 1 through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methanamine group or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Imines, oxides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-ethyl-3-methylpyrazol-4-yl]methanamine: Similar structure but lacks the trifluoromethyl group.
[1-ethyl-3-(trifluoromethyl)pyrazol-5-yl]methanamine: Similar structure with the trifluoromethyl group at a different position.
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine: Similar structure with an ethanamine group instead of methanamine.
Uniqueness
The presence of the trifluoromethyl group at position 3 and the methanamine group at position 4 makes [1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine unique. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10F3N3 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |
Clé InChI |
OGMQVEAKKSGGTC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

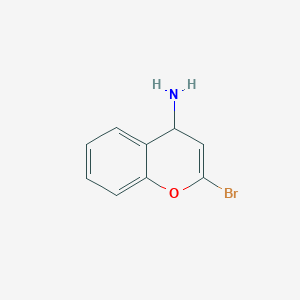
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
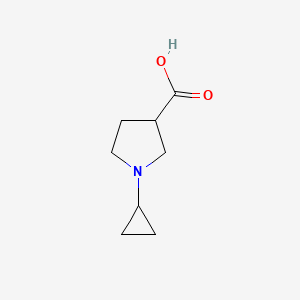
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
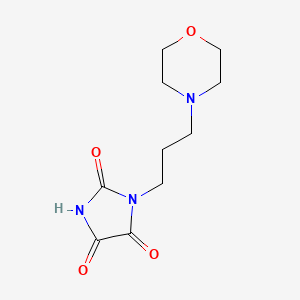
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
